molecular formula C21H23F2N3O4S B12172233 N-(2-fluorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-5-oxopentanamide

N-(2-fluorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-5-oxopentanamide

Cat. No.: B12172233
M. Wt: 451.5 g/mol
InChI Key: ZNSFIBXEDVLKCM-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-5-oxopentanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-5-oxopentanamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperazine derivative, followed by the introduction of the sulfonyl group and the fluorophenyl moieties. Common reagents used in these reactions include fluorobenzene, piperazine, and sulfonyl chlorides. The reaction conditions may involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high yield and purity of the final product. Advanced purification techniques, including chromatography and crystallization, are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-5-oxopentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms and sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-fluorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-5-oxopentanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-5-oxopentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and sulfonyl group play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This compound may inhibit or activate enzymes, alter receptor function, or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-5-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-5-oxopentanamide
  • N-(2-bromophenyl)-5-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-5-oxopentanamide

Uniqueness

Compared to similar compounds, N-(2-fluorophenyl)-5-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-5-oxopentanamide exhibits unique properties due to the presence of fluorine atoms. Fluorine enhances the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it more effective in various applications.

Properties

Molecular Formula

C21H23F2N3O4S

Molecular Weight

451.5 g/mol

IUPAC Name

N-(2-fluorophenyl)-5-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-5-oxopentanamide

InChI

InChI=1S/C21H23F2N3O4S/c22-16-8-10-17(11-9-16)31(29,30)26-14-12-25(13-15-26)21(28)7-3-6-20(27)24-19-5-2-1-4-18(19)23/h1-2,4-5,8-11H,3,6-7,12-15H2,(H,24,27)

InChI Key

ZNSFIBXEDVLKCM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCCC(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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